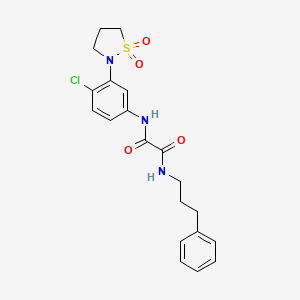

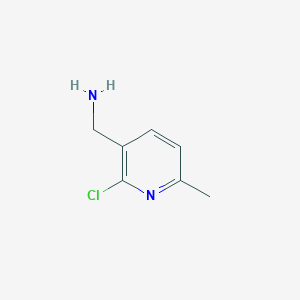

![molecular formula C17H25N3O3S B2904465 2-(2-(乙基磺酰基)-1H-苯并[d]咪唑-1-基)-N,N-二异丙基乙酰胺 CAS No. 886924-59-0](/img/structure/B2904465.png)

2-(2-(乙基磺酰基)-1H-苯并[d]咪唑-1-基)-N,N-二异丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

The synthesis of imidazole-based compounds has been widely studied. For instance, imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . There have been a number of preparations published for the synthesis of imidazole-4-ones .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . It was found that OH addition proceeds more rapidly than H-abstraction by several orders of magnitude .Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .科学研究应用

Synthesis of Substituted Imidazoles

Imidazoles are crucial components in functional molecules utilized in everyday applications. The compound can be used in the regiocontrolled synthesis of substituted imidazoles, which are integral to the development of new drugs and materials .

Biological Activity Modulation

Benzimidazoles, including derivatives of our compound, exhibit a broad spectrum of biological activities. These activities can be tuned and accelerated in coordination compounds, making them valuable in medicinal chemistry for antimicrobial, antifungal, antiviral, and anticancer applications .

Catalytic Properties

The structural features of benzimidazoles allow them to be used as catalysts in various chemical reactions. This includes applications in organic synthesis where the compound can act as a catalyst or a part of a catalytic system .

Optical Sensors and Bioimaging

Due to their nitrogen-rich structure, benzimidazole derivatives can be utilized as optical sensors. They have potential applications in bioimaging, where they can help in visualizing biological processes .

Photovoltaics

The electronic properties of benzimidazoles make them suitable for use in photovoltaic devices. They can be incorporated into solar cells to improve efficiency and performance .

Antitumor Potential

Specific derivatives of benzimidazoles have been evaluated for their antitumor potential. The compound can be used in the synthesis of these derivatives, which are then tested against various cancer cell lines for their efficacy .

Drug Development

Imidazole rings are a core component of many drugs. The compound can serve as a precursor in the synthesis of drugs that contain the imidazole ring, which is known for its wide range of pharmacological activities .

Chemical Research and Education

In academic settings, the compound can be used to demonstrate the synthesis and properties of benzimidazoles. It serves as an example of complex organic synthesis and the importance of heterocyclic compounds in chemistry .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(2-ethylsulfonylbenzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-6-24(22,23)17-18-14-9-7-8-10-15(14)19(17)11-16(21)20(12(2)3)13(4)5/h7-10,12-13H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYGYHAQAVRMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

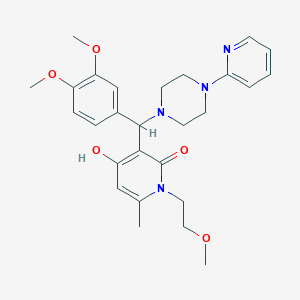

![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile](/img/structure/B2904398.png)

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)

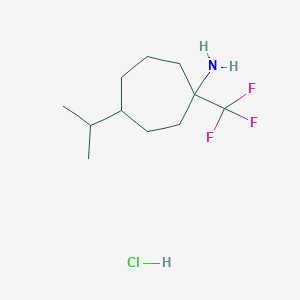

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)